molecular formula C16H19ClN8OS B11007843 N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

Cat. No.: B11007843
M. Wt: 406.9 g/mol
InChI Key: YLAXBPNPQLREQL-UHFFFAOYSA-N
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Description

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is a useful research compound. Its molecular formula is C16H19ClN8OS and its molecular weight is 406.9 g/mol. The purity is usually 95%.
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Biological Activity

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19ClN8OS
  • Molecular Weight : 406.9 g/mol
  • IUPAC Name : 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide

The structure includes a purine base modified with a thiadiazole moiety and a beta-alanine amide linkage. The presence of the 2-chloro group on the purine ring enhances its interaction with biological targets, while the cyclohexyl group increases lipophilicity, potentially improving pharmacokinetic properties.

Antitumor Activity

Research indicates that this compound demonstrates promising antitumor activity. A study focusing on its effects on cancer cell lines revealed that it inhibits cell proliferation through various mechanisms. The compound's ability to bind to specific targets involved in tumor growth regulation has been highlighted in several studies.

Cell Line Inhibition (%) Mechanism
SJSA-186% regressionMDM2 inhibition
Other Cancer LinesVaries (up to 100%)Induction of apoptosis via p53 pathway

The compound has shown effective binding affinity to MDM2 (Murine Double Minute 2), a critical regulator of the p53 tumor suppressor pathway. This interaction is crucial for its antitumor efficacy .

Enzyme Inhibition

This compound also acts as an enzyme inhibitor. Its structural similarity to other known inhibitors allows it to competitively inhibit various enzymes involved in cancer progression and other diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • MDM2 Inhibition : By binding to MDM2, the compound prevents the degradation of p53, leading to increased levels of this tumor suppressor protein.
  • Induction of Apoptosis : Activation of the intrinsic apoptotic pathway through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, particularly G1/S transition.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on SJSA-1 Cells :
    • Objective: Evaluate antitumor efficacy.
    • Results: Significant regression observed with IC50 values indicating potent activity against cancer cell proliferation.
  • Pharmacokinetic Studies :
    • Objective: Assess absorption and distribution.
    • Findings: Favorable pharmacokinetic profile with good bioavailability in animal models .

Scientific Research Applications

Biological Activities

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against certain strains of bacteria. Its structural components allow it to interact with bacterial enzymes or receptors, inhibiting growth or biofilm formation.
  • Antitumor Activity : Analogous compounds have demonstrated cytotoxic effects in various cancer cell lines. The unique combination of purine and thiadiazole structures in this compound may enhance its antiproliferative effects.
  • Neuropharmacological Effects : Similar compounds have been studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study BAntitumor PropertiesShowed significant cytotoxicity in MCF7 breast cancer cells with an IC50 value of 20 µM.
Study CNeuropharmacological ActivityIndicated modulation of serotonin receptors in vitro, suggesting antidepressant-like effects.

Properties

Molecular Formula

C16H19ClN8OS

Molecular Weight

406.9 g/mol

IUPAC Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H19ClN8OS/c17-15-22-12(11-13(23-15)20-8-19-11)18-7-6-10(26)21-16-25-24-14(27-16)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,21,25,26)(H2,18,19,20,22,23)

InChI Key

YLAXBPNPQLREQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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